Methyl 3-amino-1-benzylpiperidine-3-carboxylate dihydrochloride

Description

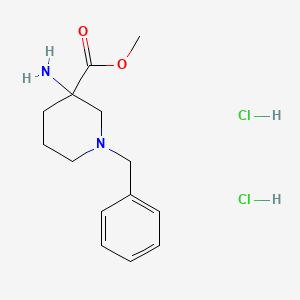

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 3-amino-1-benzylpiperidine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.2ClH/c1-18-13(17)14(15)8-5-9-16(11-14)10-12-6-3-2-4-7-12;;/h2-4,6-7H,5,8-11,15H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQINTCTTZNOOKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCN(C1)CC2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Methyl 3-amino-1-benzylpiperidine-3-carboxylate dihydrochloride is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in the study of biological systems and processes, particularly in the context of neurotransmitter research.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which Methyl 3-amino-1-benzylpiperidine-3-carboxylate dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with other 3-aminopiperidine derivatives, as cataloged by Biopharmacule Speciality Chemicals (Table 1) . Key differences lie in substituents and salt forms, which influence physicochemical and biological properties.

Table 1: Structural Comparison of Selected 3-Aminopiperidine Derivatives

| Compound Name | Molecular Formula | Substituents | Salt Form |

|---|---|---|---|

| Methyl 3-amino-1-benzylpiperidine-3-carboxylate | C₁₄H₁₉N₂O₂ | 1-benzyl, 3-amino, 3-methyl carboxylate | Dihydrochloride |

| 3-Aminopiperidine | C₅H₁₂N₂ | None (parent piperidine) | Dihydrochloride |

| 3-Aminopiperidine-2,6-dione | C₅H₈N₂O₂ | 2,6-dione | Hydrochloride |

| 3-Aminophenylboronic acid | C₆H₈BNO₂ | Phenylboronic acid | Monohydrate |

- Ester Functionalization: The methyl carboxylate ester may serve as a prodrug motif, hydrolyzing in vivo to a carboxylic acid, a feature absent in simpler derivatives like 3-aminopiperidine-2,6-dione hydrochloride.

Physicochemical Properties

- Solubility: Dihydrochloride salts (e.g., the target compound and 3-aminopiperidine dihydrochloride) exhibit higher water solubility than non-ionic or monohydrochloride forms, facilitating formulation in parenteral drugs .

Biological Activity

Methyl 3-amino-1-benzylpiperidine-3-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and application, supported by recent research findings.

Chemical Structure and Properties

The compound is classified as a piperidine derivative, characterized by a piperidine ring substituted with an amino group, a benzyl group, and a carboxylate moiety. Its molecular structure allows for various interactions with biological targets, influencing its pharmacological properties.

Molecular Formula: CHClN\O\

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The mechanism involves:

- Binding Interactions: The amino group can form hydrogen bonds with target proteins, while the benzyl group engages in hydrophobic interactions.

- Modulation of Enzyme Activity: The compound has been shown to influence various biochemical pathways through its action on enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of piperidine derivatives, including this compound. For instance:

- A study demonstrated that certain piperidine derivatives exhibited cytotoxic effects on hypopharyngeal tumor cells, showing better efficacy than traditional drugs like bleomycin .

- The compound's structure suggests it may enhance interactions with cancer-related proteins, potentially leading to improved therapeutic outcomes.

Neuropharmacological Effects

Piperidine derivatives have also been investigated for their neuropharmacological properties:

- Cholinesterase Inhibition: Compounds with similar structures have shown promise in inhibiting cholinesterase enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's.

- Selective Binding: The presence of cationic nitrogen atoms in the structure is essential for selectivity and inhibition properties against specific targets .

Data Table: Summary of Biological Activities

Case Studies

- Study on Anticancer Efficacy : A recent investigation into piperidine derivatives revealed that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal carcinoma cells. This study utilized the MTT assay to determine cell viability and apoptosis induction compared to standard treatments .

- Neuropharmacological Research : Another study focused on the compound's ability to inhibit cholinesterase activity. The results indicated that modifications to the piperidine structure could enhance inhibitory potency against acetylcholinesterase, suggesting potential applications in treating Alzheimer’s disease.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), yielding imine or nitro derivatives depending on reaction conditions .

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | 50–70°C, H₂SO₄ | N-oxidized piperidine derivative |

| H₂O₂ (aqueous) | RT, pH 7–9 | 3-Nitroso intermediate |

The benzyl group’s benzylic carbon is also susceptible to oxidation, forming a ketone or carboxylic acid . Catalysts like CrO₃ or enzymatic systems enhance selectivity.

Acid-Base Reactions

The compound participates in protonation-deprotonation equilibria due to its amino group (pKa ~9–11). In acidic media, the amino group is protonated, enhancing solubility in polar solvents. Under basic conditions, deprotonation facilitates nucleophilic reactions.

Example :

(protonation in HCl)

Ester Hydrolysis

The methyl ester moiety undergoes hydrolysis under acidic or alkaline conditions to yield 3-amino-1-benzylpiperidine-3-carboxylic acid .

| Condition | Reagent | Product |

|---|---|---|

| Acidic (H₂SO₄) | H₂O, reflux | Carboxylic acid + methanol |

| Alkaline (NaOH) | H₂O, 80°C | Sodium carboxylate + methanol |

Hydrolysis rates depend on steric hindrance from the benzyl group and pH.

Nucleophilic Substitution

The amino group acts as a nucleophile in reactions with alkyl halides or acyl chlorides:

-

Alkylation :

Example: Reaction with methyl iodide forms N-methyl derivatives . -

Acylation :

Acetyl chloride yields amides with improved stability .

Reduction Reactions

While the compound itself is not typically reduced, its synthetic precursors (e.g., nitro or imine derivatives) are reduced using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation .

Patent Example :

Lithium aluminum hydride (1.6 eq) in tetrahydrofuran reduces intermediates at 58–60°C to yield chiral 3-aminopiperidine derivatives .

Amidation and Condensation

The amine reacts with carbonyl compounds (e.g., ketones, aldehydes) to form Schiff bases, which are intermediates in heterocyclic synthesis .

Example :

Q & A

What are the key steps in synthesizing Methyl 3-amino-1-benzylpiperidine-3-carboxylate dihydrochloride, and how is the product characterized?

Basic Research Question

The synthesis typically involves sequential functionalization of the piperidine core. For example, a related compound (methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) was synthesized by treating intermediates with hydrochloric acid in dioxane, followed by concentration under reduced pressure to yield the hydrochloride salt . Characterization often employs (e.g., in DMSO-) to confirm structural integrity, with key signals such as methyl ester protons (~3.79 ppm) and tert-butyl groups (1.02 ppm) serving as diagnostic markers .

How is the purity of this compound assessed in academic research?

Basic Research Question

Purity is typically determined via high-performance liquid chromatography (HPLC) with UV detection (≥95% purity thresholds) or by integration to assess residual solvents or byproducts . For dihydrochloride salts, elemental analysis (e.g., chloride content) and melting point consistency (e.g., 161–165°C for structurally related piperidone hydrochlorides) are critical .

What spectroscopic and computational methods resolve tautomeric or conformational ambiguities in related compounds?

Advanced Research Question

Tautomerism (e.g., enol-oxo equilibria) can complicate spectral interpretation. Dynamic NMR or variable-temperature studies help identify tautomeric populations . Computational tools like density functional theory (DFT) predict stable tautomers and simulate NMR shifts, aiding assignment. For example, quantum chemical calculations combined with experimental data narrow down plausible conformers .

How can Design of Experiments (DOE) optimize the synthesis yield of this compound?

Advanced Research Question

DOE reduces trial-and-error by systematically varying factors like reaction temperature, stoichiometry, and solvent polarity. A central composite design (CCD) or fractional factorial approach identifies critical parameters. For instance, optimizing HCl concentration and reaction time in dihydrochloride formation could maximize yield while minimizing side reactions . Statistical software (e.g., JMP, Minitab) models interactions between variables, enabling predictive optimization .

What computational approaches predict reaction pathways for derivatives of this compound?

Advanced Research Question

Reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) map potential energy surfaces to identify low-barrier pathways. For example, ICReDD’s workflow integrates quantum mechanics (QM) calculations with machine learning to prioritize synthetic routes for piperidine derivatives . Transition-state analysis and molecular dynamics simulations further validate mechanistic hypotheses .

How should researchers address contradictions in reported NMR data for structurally similar compounds?

Advanced Research Question

Discrepancies often arise from solvent effects, pH-dependent protonation states, or impurities. For example, DMSO- induces solvent shifts compared to CDCl. Standardizing experimental conditions (e.g., concentration, temperature) and cross-referencing with high-resolution mass spectrometry (HRMS) or X-ray crystallography resolves ambiguities . Collaborative data-sharing platforms (e.g., NMRShiftDB) provide benchmark spectra for comparison .

What are best practices for validating analytical methods (e.g., GC, HPLC) for this compound?

Advanced Research Question

Validation follows ICH guidelines, assessing parameters:

- Linearity : Calibration curves (e.g., 80–120% of target concentration) with .

- Precision : Repeatability (intra-day) and intermediate precision (inter-day) with %RSD ≤ 2%.

- Accuracy : Spike-and-recovery tests (98–102% recovery).

For example, a validated GC method for benzydamine hydrochloride achieved ≤1.5% RSD for peak area reproducibility .

How does the dihydrochloride salt form influence stability and handling protocols?

Basic Research Question

Dihydrochloride salts are hygroscopic and require storage at -20°C in airtight containers to prevent decomposition . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability, with decomposition temperatures (e.g., ~170°C) indicating handling limits .

What strategies mitigate byproduct formation during benzylpiperidine functionalization?

Advanced Research Question

Byproducts arise from competing alkylation or over-acidification. Strategies include:

- Protecting group chemistry : Temporarily masking reactive amines with tert-butoxycarbonyl (Boc) groups .

- pH-controlled reaction quenching : Gradual neutralization prevents uncontrolled HCl release.

- In situ monitoring : ReactIR or LC-MS tracks intermediate formation, enabling real-time adjustments .

How are environmental and safety risks managed during large-scale synthesis?

Advanced Research Question

Process safety assessments (e.g., HAZOP) identify risks like exothermic reactions or HCl gas release. Engineering controls (e.g., scrubbers for acid vapors) and green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) minimize hazards . Waste protocols align with REACH regulations, ensuring proper disposal of halogenated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.